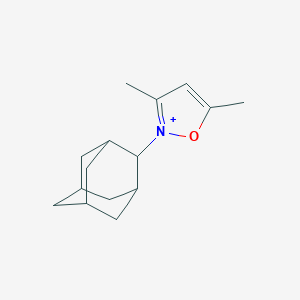
2-(2-adamantyl)-3,5-dimethylisoxazol-2-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-adamantyl)-3,5-dimethylisoxazol-2-ium is a unique compound that features an adamantyl group attached to an isoxazolium ring. The adamantyl group is a polycyclic cage molecule known for its high symmetry and remarkable stability . The isoxazolium ring, on the other hand, is a five-membered ring containing nitrogen and oxygen atoms, which imparts distinct chemical properties to the compound.
Métodos De Preparación
The synthesis of 2-(2-adamantyl)-3,5-dimethylisoxazol-2-ium typically involves the following steps:
Formation of the Adamantyl Intermediate: The adamantyl group can be introduced via a Lewis-acid catalyzed rearrangement procedure.
Cyclization to Form the Isoxazolium Ring: The adamantyl intermediate is then reacted with appropriate reagents to form the isoxazolium ring.
Industrial Production: Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield of the compound.
Análisis De Reacciones Químicas
2-(2-adamantyl)-3,5-dimethylisoxazol-2-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the isoxazolium ring are replaced with other groups.
Aplicaciones Científicas De Investigación
2-(2-adamantyl)-3,5-dimethylisoxazol-2-ium has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(2-adamantyl)-3,5-dimethylisoxazol-2-ium involves its interaction with molecular targets such as enzymes and receptors. The adamantyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and reach its targets. The isoxazolium ring can interact with specific amino acid residues in enzymes, leading to inhibition or activation of enzymatic activity .
Comparación Con Compuestos Similares
2-(2-adamantyl)-3,5-dimethylisoxazol-2-ium can be compared with other adamantane derivatives and isoxazolium compounds:
Adamantane Derivatives: Compounds like amantadine and rimantadine also feature the adamantyl group and are known for their antiviral properties.
Isoxazolium Compounds: Other isoxazolium compounds may not possess the same level of stability and lipophilicity as this compound, making it unique in its class.
By combining the unique properties of the adamantyl group and the isoxazolium ring, this compound stands out as a versatile compound with diverse applications in scientific research and industry.
Propiedades
Fórmula molecular |
C15H22NO+ |
|---|---|
Peso molecular |
232.34g/mol |
Nombre IUPAC |
2-(2-adamantyl)-3,5-dimethyl-1,2-oxazol-2-ium |
InChI |
InChI=1S/C15H22NO/c1-9-3-10(2)17-16(9)15-13-5-11-4-12(7-13)8-14(15)6-11/h3,11-15H,4-8H2,1-2H3/q+1 |
Clave InChI |
OJLIOAQEPDBLBS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=[N+](O1)C2C3CC4CC(C3)CC2C4)C |
SMILES canónico |
CC1=CC(=[N+](O1)C2C3CC4CC(C3)CC2C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















